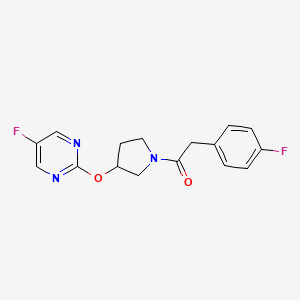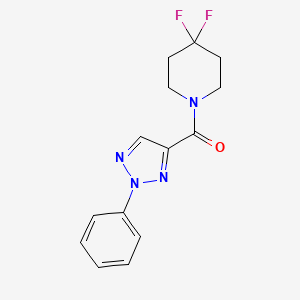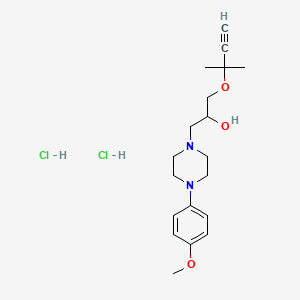
2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar fluorine-substituted compounds typically involves multistep reactions, including substitution reactions that introduce the fluorine atoms and various other functional groups. For example, a related compound, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor, indicating a potential pathway for synthesizing our target compound through similar fluorination techniques and precursor manipulation (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of fluorophenyl-related compounds has been studied through various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. These techniques reveal the presence of intramolecular hydrogen bonding and confirm the geometry around the fluorophenyl groups, which could be expected in the target compound. For instance, 1-(4-(6-Fluorobenzo [d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone was characterized using IR, NMR, and X-ray crystallography, highlighting the utility of these techniques in elucidating molecular structure (Govindhan et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Process Development of Voriconazole
This study details the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involving 2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone. The paper emphasizes the diastereocontrol and stereochemistry involved in the synthesis, focusing on the organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine as a crucial intermediate. The study's significance lies in the development of synthetic routes for key pyrimidine intermediates, highlighting the compound's importance in pharmaceutical synthesis processes (Butters et al., 2001).
Molecular and Nonlinear Optical Properties
The paper analyzes the molecular structure, vibrational frequencies, and nonlinear optical properties of a related compound, focusing on the role of the carbonyl group and fluorine atom in its reactivity and potential as an anti-neoplastic agent. The study provides insights into the electronic properties and chemical reactivity of the molecule, highlighting the significance of functional groups like the fluorine-substituted phenyl and carbonyl in determining the compound's properties and potential applications (Mary et al., 2015).
Electrochromic Properties and Conducting Polymers
In this research, a copolymer containing a derivative of 2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone was synthesized and characterized for its electrochromic properties. The study demonstrates the compound's significance in enhancing the color variety and switching speed of electrochromic devices, suggesting potential applications in smart windows, displays, and other electrochromic devices (Türkarslan et al., 2007).
Biological Activity and Molecular Docking
Synthesis and Antimicrobial Activity
The research describes the synthesis of novel compounds derived from 2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone and their evaluation for antimicrobial activity. This highlights the compound's relevance in the development of new antimicrobial agents, addressing the need for novel therapeutics in the fight against drug-resistant pathogens (Nagamani et al., 2018).
Crystal Structures and Anticancer Activity
This study involves the synthesis of pyrazoline derivatives of the compound and their characterization through crystal structure analysis. The research underscores the compound's importance in the field of drug design and development, particularly in the exploration of new anticancer agents. It highlights the significance of structural analysis in understanding the bioactivity of pharmaceutical compounds (Loh et al., 2013).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-3-1-11(2-4-12)7-15(22)21-6-5-14(10-21)23-16-19-8-13(18)9-20-16/h1-4,8-9,14H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQNKBPGPUYBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)



![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)

![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)
![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)
![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2488044.png)